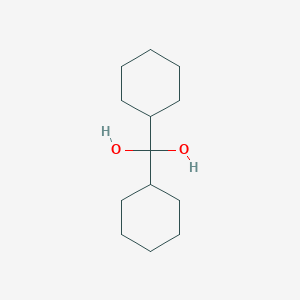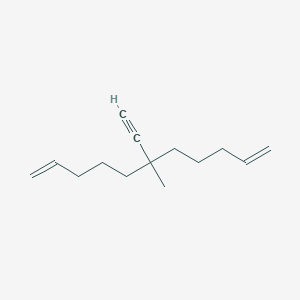![molecular formula C14H16F3NO2 B14201979 Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- CAS No. 862582-49-8](/img/structure/B14201979.png)
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C14H16F3NO2. This compound is characterized by the presence of a benzonitrile core substituted with a hydroxy-methylpentyl group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of benzyl chloride with sodium cyanide under reflux conditions.
Substitution Reaction: The hydroxy-methylpentyl group is introduced via a substitution reaction. This involves the reaction of the benzonitrile with 4-hydroxy-1-methylpentanol in the presence of a suitable base such as potassium carbonate.
Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group. This can be achieved using trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydroxy group.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The hydroxy-methylpentyl group allows it to interact with enzymes and proteins, while the trifluoromethyl group enhances its stability and reactivity. The nitrile group can participate in various chemical reactions, making it a versatile compound in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Benzonitrile, 4-methyl-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Uniqueness
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is unique due to the presence of both the hydroxy-methylpentyl and trifluoromethyl groups. These groups enhance its chemical reactivity and stability, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
862582-49-8 |
|---|---|
Molekularformel |
C14H16F3NO2 |
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
4-(5-hydroxyhexan-2-yloxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H16F3NO2/c1-9(19)3-4-10(2)20-12-6-5-11(8-18)13(7-12)14(15,16)17/h5-7,9-10,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
KRVFFDGCHCFFDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


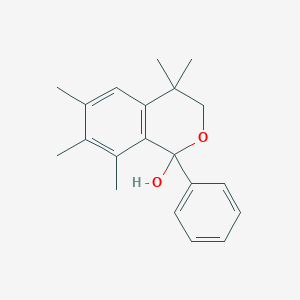
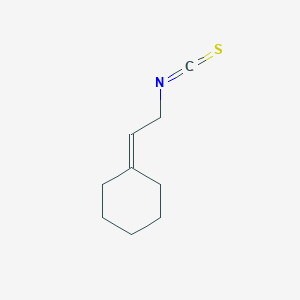
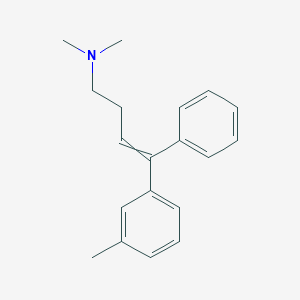
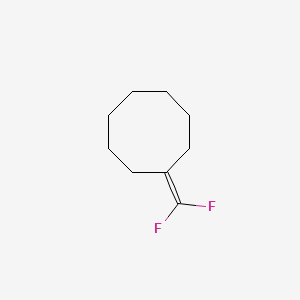
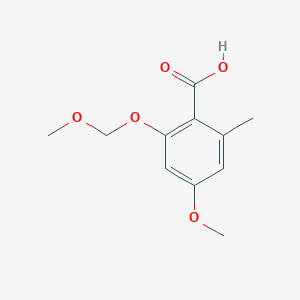


![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)


![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
